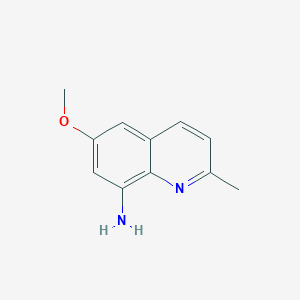
2-(2-methylpropoxy)-5-methylsulfonylbenzoic acid
描述
2-(2-methylpropoxy)-5-methylsulfonylbenzoic acid is an organic compound with the molecular formula C12H16O5S It is a derivative of benzoic acid, characterized by the presence of an isobutoxy group and a methanesulfonyl group attached to the benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methylpropoxy)-5-methylsulfonylbenzoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Esterification: The initial step involves the esterification of benzoic acid with isobutanol in the presence of a strong acid catalyst, such as sulfuric acid, to form isobutyl benzoate.
Sulfonation: The isobutyl benzoate is then subjected to sulfonation using methanesulfonyl chloride in the presence of a base, such as pyridine, to introduce the methanesulfonyl group.
Hydrolysis: Finally, the ester group is hydrolyzed under acidic or basic conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
2-(2-methylpropoxy)-5-methylsulfonylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the methanesulfonyl group to a thiol or other reduced forms.
Substitution: The isobutoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or other reduced derivatives.
科学研究应用
2-(2-methylpropoxy)-5-methylsulfonylbenzoic acid has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for investigating biological pathways involving sulfonyl groups.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
作用机制
The mechanism of action of 2-(2-methylpropoxy)-5-methylsulfonylbenzoic acid involves its interaction with molecular targets through its functional groups. The methanesulfonyl group can act as an electrophile, reacting with nucleophilic sites on enzymes or other proteins, leading to inhibition or modification of their activity. The isobutoxy group may influence the compound’s solubility and membrane permeability, affecting its distribution and efficacy in biological systems.
相似化合物的比较
Similar Compounds
2-Isobutoxy-5-methylsulfonyl-benzoic acid: Similar structure but with a methylsulfonyl group instead of methanesulfonyl.
2-Isobutoxy-5-chlorosulfonyl-benzoic acid: Contains a chlorosulfonyl group, which may exhibit different reactivity and applications.
2-Isobutoxy-5-nitrobenzoic acid: Features a nitro group, leading to distinct chemical and biological properties.
Uniqueness
2-(2-methylpropoxy)-5-methylsulfonylbenzoic acid is unique due to the presence of both isobutoxy and methanesulfonyl groups, which confer specific reactivity and potential applications not shared by its analogs. Its combination of functional groups makes it a versatile compound for various chemical transformations and research applications.
属性
分子式 |
C12H16O5S |
|---|---|
分子量 |
272.32 g/mol |
IUPAC 名称 |
2-(2-methylpropoxy)-5-methylsulfonylbenzoic acid |
InChI |
InChI=1S/C12H16O5S/c1-8(2)7-17-11-5-4-9(18(3,15)16)6-10(11)12(13)14/h4-6,8H,7H2,1-3H3,(H,13,14) |
InChI 键 |
UBMIMAAEPDNDIC-UHFFFAOYSA-N |
规范 SMILES |
CC(C)COC1=C(C=C(C=C1)S(=O)(=O)C)C(=O)O |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-Methoxy-N-[2-(pyridine-2-carbonyl)phenyl]benzamide](/img/structure/B8596479.png)








![1,3-Dioxane-4,6-dione, 2,2-dimethyl-5-[(3-methylphenyl)methylene]-](/img/structure/B8596549.png)

